Product packaging for Bunitrolol hydrochloride, (S)-(Cat. No.:CAS No. 57371-64-9)

Bunitrolol hydrochloride, (S)-

Cat. No.: B12780323
CAS No.: 57371-64-9
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bunitrolol hydrochloride, (S)- is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bunitrolol hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bunitrolol hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O2 B12780323 Bunitrolol hydrochloride, (S)- CAS No. 57371-64-9

Properties

CAS No.

57371-64-9

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1

InChI Key

RJPWESHPIMRNNM-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Origin of Product

United States

Contextualization of Beta Adrenergic Antagonists in Mechanistic Research

Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively block the receptors for endogenous catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). ontosight.aiconsensus.app Since their inception, these agents have revolutionized cardiovascular medicine. revespcardiol.org Beyond their clinical applications, beta-blockers are invaluable tools in mechanistic research, allowing scientists to dissect the complex signaling pathways of the sympathetic nervous system. nih.gov

The adrenergic system, with its α- and β-receptors, is a key regulator of numerous physiological processes. revespcardiol.org β-adrenergic receptors are G protein-coupled receptors that, upon stimulation, trigger a cascade of intracellular events. revespcardiol.org There are three main subtypes—β1, β2, and β3—which are differentially expressed throughout the body. β1-receptors are predominant in the heart, while β2-receptors are found in the lungs and vascular smooth muscle, and β3-receptors are located in adipose tissue. revespcardiol.orgahajournals.org

By selectively or non-selectively blocking these receptors, researchers can:

Investigate Receptor Function: Elucidate the specific roles of β-receptor subtypes in various tissues and organs. researchgate.net

Study Pathophysiological States: Examine the impact of adrenergic overstimulation in conditions like heart failure and hypertension. ahajournals.orgresearchgate.net

Explore Downstream Signaling: Analyze the intracellular signaling pathways that are modulated by β-receptor activation and blockade. consensus.app

The use of beta-blockers in research has been fundamental to understanding how the sympathetic nervous system contributes to both normal physiology and the development of cardiovascular disease. nih.gov

Significance of S Bunitrolol Hydrochloride As a Research Probe in Adrenergic Pharmacology

Bunitrolol (B1668052) hydrochloride is recognized as a β-adrenergic blocker with a high affinity for β-receptors and weak α1-blocking activity. medchemexpress.comnih.gov Its (S)-enantiomer, (S)-Bunitrolol hydrochloride, serves as a more refined tool for specific research applications. ontosight.ai It is particularly useful in studies requiring precise antagonism of β-adrenergic receptors, such as cardiovascular research and placental transport studies. medchemexpress.commedchemexpress.com

Research has shown that bunitrolol strongly inhibits the binding of ligands to β-adrenoceptors, while its effect on α-adrenoceptors and serotonin (B10506) receptors is significantly weaker. researchgate.net This selectivity makes it a valuable probe for isolating and studying β-adrenergic-mediated effects. The rank order of its antagonistic potency is β1 > β2 >> α1, confirming that its primary action is the blockade of beta-receptors. researchgate.net

The compound is also employed in metabolic studies, particularly those investigating the activity of cytochrome P450 enzymes. For instance, research on the 4-hydroxylation of bunitrolol has provided insights into the stereoselective metabolism of drugs by different species and the specific enzymes involved, such as CYP2D6. nih.govtaylorandfrancis.com These studies are crucial for understanding drug-drug interactions and individual variations in drug metabolism.

Overview of Stereochemical Importance in Receptor Ligand Interactions

Established Chemical Synthetic Pathways to Bunitrolol Enantiomers

Conventional Multistep Synthetic Routes

An alternative multistep procedure involves the Sharpless asymmetric dihydroxylation of aryl allyl ethers to introduce the necessary chirality. researchgate.net The resulting diols are then converted to epoxides through a three-step process involving the formation of a cyclic sulfate (B86663). researchgate.net These chemical methods, while effective, can sometimes be hampered by the use of costly or toxic reagents, such as osmium catalysts, and may require lengthy reaction times. researchgate.net

Exploration of Advanced Precursors in Stereoselective Synthesis

To enhance the efficiency and stereoselectivity of Bunitrolol synthesis, researchers have explored the use of advanced chiral building blocks. One such approach utilizes enantiopure o-cyanophenyl glycerol (B35011) ether, which can be obtained through an entrainment resolution procedure. researchgate.netresearchgate.net This intermediate serves as a versatile precursor for the synthesis of enantiopure Bunitrolol and its related intermediates, such as the cyclic sulfate and glycidyl (B131873) ether. researchgate.netresearchgate.net

Chemoenzymatic Approaches for Enantiopure (S)-Bunitrolol Hydrochloride

Chemoenzymatic synthesis, which combines chemical reactions with biocatalytic steps, has emerged as a powerful and "green" alternative for producing enantiomerically pure pharmaceuticals. researchgate.net These methods often offer high selectivity under mild reaction conditions. nih.gov

Enzymatic Kinetic Resolution Strategies

A key chemoenzymatic strategy for obtaining (S)-Bunitrolol involves the enzymatic kinetic resolution (EKR) of a racemic intermediate. researchgate.netthieme-connect.comresearchgate.net In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For Bunitrolol synthesis, the racemic chlorohydrin, (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, is a common substrate for EKR. researchgate.netthieme-connect.comresearchgate.net

Biocatalyst Selection and Optimization for Chiral Intermediate Synthesis

The success of a chemoenzymatic route hinges on the selection of an appropriate biocatalyst and the optimization of reaction parameters. Various commercially available lipases have been screened for the kinetic resolution of Bunitrolol intermediates. researchgate.netthieme-connect.com Lipases PS-C and CCL have been identified as particularly effective due to their complementary enantioselectivity. researchgate.netthieme-connect.com

The efficiency and enantioselectivity of the enzymatic resolution are influenced by several factors, including temperature, reaction time, substrate and enzyme concentrations, and the reaction medium. researchgate.netthieme-connect.com Optimization of these parameters is essential to maximize the conversion rate and the enantiomeric excess of the desired product. researchgate.netthieme-connect.com For instance, the choice of solvent can significantly impact the enzyme's activity and selectivity.

Preferential Crystallization Techniques for Enantiomeric Resolution

Preferential crystallization, also known as resolution by entrainment, is a technique used for the separation of enantiomers from a racemic mixture that crystallizes as a conglomerate (a mechanical mixture of crystals of the two enantiomers). wikipedia.org This method relies on inducing the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with crystals of that same enantiomer. wikipedia.org

Investigations into the crystallization behavior of Bunitrolol and its intermediates have revealed that while Bunitrolol hydrochloride forms a moderately stable racemic compound, some of its precursors exist as conglomerates. researchgate.netresearchgate.net Specifically, o-cyanophenyl glycerol ether, the corresponding cyclic sulfate, and the glycidyl ether have been identified as conglomerate-forming substances, making them potential candidates for resolution by entrainment. researchgate.netresearchgate.net

It has been demonstrated that racemic 1,2-epoxy-3-(2-cyanophenoxy)propane, a key intermediate in Bunitrolol synthesis, undergoes spontaneous resolution upon crystallization and can be resolved into its individual enantiomers through preferential crystallization, albeit with low efficiency. researchgate.net This technique offers a direct method for obtaining enantiomerically enriched precursors for the synthesis of (S)-Bunitrolol hydrochloride.

Data Tables

Table 2: Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol

Lipase Selectively Acylates Products Reference
Lipase PS-C (R)-alcohol (R)-acetate and (S)-alcohol researchgate.net

Analysis of Racemic Conglomerate Formation

The behavior of enantiomers upon crystallization is a key determinant in the feasibility of direct resolution methods. Chiral compounds can crystallize as one of three main types of solid phases: a racemic compound, a conglomerate, or a solid solution. A racemic compound consists of a 1:1 ratio of both enantiomers ordered in the crystal lattice, while a conglomerate is a mechanical mixture of separate crystals of the two pure enantiomers. The formation of a conglomerate is a relatively rare phenomenon, occurring in only 5-10% of racemic compounds, but it allows for separation by preferential crystallization. wikipedia.orggoogle.com

Thermal analysis of Bunitrolol hydrochloride has revealed that it forms a moderately stable racemic compound. researchgate.netresearchgate.net This means that upon crystallization from a racemic solution, the resulting crystals are composed of both (R)- and (S)-enantiomers in equal amounts within the same crystal lattice. Therefore, direct resolution of racemic Bunitrolol hydrochloride by preferential crystallization is not a viable strategy.

In contrast, several precursors in the synthetic pathway of bunitrolol have been identified as conglomerate-forming substances. researchgate.netresearchgate.net For instance, the intermediate 1,2-epoxy-3-(2-cyanophenoxy)propane is known to undergo spontaneous resolution upon crystallization. researchgate.netresearchgate.net This allows for its resolution into individual enantiomers through preferential crystallization, albeit with reported low efficiency. researchgate.netresearchgate.net Other intermediates, such as the cyclic sulfate and the glycidyl ether of o-cyanophenyl glycerol ether, have also been identified as capable of forming conglomerates, making them amenable to entrainment resolution procedures. researchgate.netresearchgate.net This distinction in the solid-state behavior between bunitrolol hydrochloride and its precursors is a crucial consideration in designing a stereoselective synthesis route.

Optimization of Crystallization Parameters for Enantiomeric Excess

Given that Bunitrolol hydrochloride crystallizes as a racemic compound, achieving enantiomeric excess requires alternative resolution strategies to preferential crystallization. The most common method for the resolution of racemic compounds is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgardena.com This process involves reacting the racemic mixture with a single enantiomer of a chiral acid or base to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orgardena.com These differences can be exploited for separation by fractional crystallization.

General Strategies for Optimization:

Solvent Selection: The choice of solvent is critical as it affects the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the diastereomers, allowing for the less soluble one to crystallize out selectively.

Temperature Control: Temperature gradients can be used to control the rate of crystallization and influence the purity of the resulting crystals. Slow cooling often leads to the formation of more ordered and purer crystals. gavinpublishers.com

Concentration and Stoichiometry: The concentration of the racemic mixture and the resolving agent can impact the supersaturation of the solution and, consequently, the crystallization process. The stoichiometry of the resolving agent can also be varied to optimize the resolution.

Seeding: Introducing seed crystals of the desired pure diastereomer can induce crystallization and control the crystal form, potentially leading to a higher enantiomeric excess. gavinpublishers.com

For a basic compound like Bunitrolol, chiral acids such as tartaric acid and its derivatives are commonly used as resolving agents. libretexts.orggoogle.com The process would involve dissolving racemic Bunitrolol and a single enantiomer of the chiral acid in a suitable solvent, followed by controlled crystallization. The less soluble diastereomeric salt would precipitate, which can then be isolated. The desired enantiomer of Bunitrolol would subsequently be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

The following table outlines the theoretical parameters that would be investigated to optimize the diastereomeric resolution of Bunitrolol hydrochloride.

Table 1: Theoretical Parameters for Optimization of Diastereomeric Crystallization of Bunitrolol Hydrochloride

Parameter Objective Rationale
Chiral Resolving Agent Identify the most effective resolving agent. The choice of resolving agent is crucial as it determines the solubility difference between the diastereomeric salts. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org
Solvent System Find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers. The solvent polarity and its ability to form hydrogen bonds can significantly influence the solubility of the diastereomeric salts.
Temperature Profile Control the rate of crystallization to improve crystal purity. Gradual cooling can prevent the co-precipitation of the more soluble diastereomer, thus increasing the enantiomeric excess of the crystalline product. gavinpublishers.com
Concentration Achieve optimal supersaturation for selective crystallization. A solution that is too concentrated may lead to rapid precipitation and trapping of impurities, while a dilute solution may result in low yield.
Seeding Induce crystallization of the desired diastereomer and control polymorphism. Seeding with crystals of the pure, less soluble diastereomer can bypass the need for spontaneous nucleation and lead to a more controlled crystallization process. gavinpublishers.com

Ultimately, a systematic screening of these parameters would be necessary to develop an efficient and scalable process for the production of enantiomerically pure (S)-Bunitrolol hydrochloride.

Mechanism of Action at Adrenergic Receptor Subtypes

The pharmacological profile of (S)-Bunitrolol is characterized by its interaction with both beta- and alpha-adrenergic receptors, the primary targets of the endogenous catecholamines epinephrine (B1671497) and norepinephrine. medchemexpress.com

(S)-Bunitrolol hydrochloride functions as a β-adrenergic receptor blocker, exhibiting a high affinity for these receptors. medchemexpress.commedchemexpress.com Its interaction has been quantified through binding assays, yielding specific inhibition constants (Ki). One dataset reports a Ki value of 42.0 nM for the β1-adrenergic receptor and 3.55 nM for the β2-adrenergic receptor. ncats.io These values, where a lower Ki indicates higher binding affinity, would suggest that Bunitrolol is a β2-selective antagonist.

However, other reports present a conflicting pharmacological profile. A study assessing functional antagonism via pA2 values concluded that the rank order of potency for Bunitrolol was β1 > β2. researchgate.net Another source also qualitatively states that Bunitrolol was found to have greater β1 than β2 adrenergic activity. ncats.io This discrepancy highlights the potential differences between binding affinity (Ki) determined in vitro and functional antagonist potency observed in tissue-based assays. The specific experimental conditions, tissue types, and methodologies used can influence the determined selectivity profile.

Interactive Data Table: Beta-Adrenergic Receptor Binding Affinities of Bunitrolol

Receptor Subtype Inhibition Constant (Ki) Reference
Beta-1 42.0 nM ncats.io
Beta-2 3.55 nM ncats.io

Note: These values suggest higher binding affinity for the β2-receptor subtype. This contrasts with some functional assay data indicating greater potency at the β1-receptor subtype.

A comprehensive understanding of a drug's mechanism of action extends beyond its binding affinity (a thermodynamic parameter) to include its binding kinetics—the rates at which it associates with (k_on) and dissociates from (k_off) its target. worktribe.comexcelleratebio.com The dissociation rate is often of particular interest, as its reciprocal (1/k_off) defines the drug-target "residence time". excelleratebio.com A longer residence time can, in some cases, translate to a more sustained pharmacological effect, independent of the drug's concentration in the plasma. excelleratebio.com These kinetic parameters are typically measured using competition kinetic radioligand binding assays. researchgate.net

In addition to its primary activity at β-receptors, Bunitrolol demonstrates modulatory effects at α1-adrenergic receptors. medchemexpress.commedchemexpress.com Multiple sources describe this as a weak α1-blocking activity. medchemexpress.comncats.io Radioligand binding studies have confirmed that Bunitrolol's inhibition of radiolabeled prazosin (B1663645) binding to α1-adrenoceptors is very weak, especially in comparison to its potent inhibition of binding to β-adrenoceptors. researchgate.net

Receptor Selectivity Profiling and Quantification

Determining the precise selectivity profile of a compound like (S)-Bunitrolol is crucial for predicting its therapeutic effects and potential side effects. This is accomplished using quantitative pharmacological methods.

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a drug for different receptor subtypes. researchgate.net To determine β1/β2 selectivity, a common approach involves competition binding experiments. nih.gov

This methodology typically utilizes:

A Receptor Source: This consists of membrane preparations from tissues or cultured cells that express the target receptors. To assess β1/β2 selectivity, one might use tissues that predominantly express one subtype, such as the guinea-pig left ventricular wall (mainly β1) and the soleus muscle (β2). nih.gov Alternatively, cell lines engineered to express high levels of either the human β1- or β2-adrenergic receptor can be used.

A Radioligand: A non-subtype-selective radiolabeled antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-(S)-pindolol, is used at a fixed concentration. nih.gov This radioligand binds to all beta-adrenergic receptors present in the membrane preparation.

A Competitor: Increasing concentrations of the unlabeled test compound, in this case (S)-Bunitrolol, are added to the assay. The test compound competes with the radioligand for binding to the receptors.

By measuring the decrease in radioactivity bound to the membranes as the concentration of (S)-Bunitrolol increases, a competition or inhibition curve is generated. These curves allow for the calculation of the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki). nih.gov Performing these assays on preparations selective for β1 and β2 receptors allows for the direct comparison of Ki values and the determination of the selectivity ratio.

The inhibition constant (Ki) is a quantitative measure of the binding affinity of a competitive inhibitor for a receptor. A lower Ki value signifies a higher affinity. As determined by radioligand binding assays, the affinity of Bunitrolol for β-adrenergic receptor subtypes has been reported. ncats.io The data also indicate a much weaker affinity for the α1-adrenergic receptor. researchgate.net

Interactive Data Table: Adrenergic Receptor Inhibition Constants (Ki) for Bunitrolol

Receptor Subtype Inhibition Constant (Ki) Relative Affinity Reference
Beta-2 Adrenergic Receptor 3.55 nM High ncats.io
Beta-1 Adrenergic Receptor 42.0 nM Moderate ncats.io
Alpha-1 Adrenergic Receptor Very Weak Inhibition Low researchgate.net

Note: The Ki values indicate an approximately 11.8-fold higher binding affinity for the β2-receptor over the β1-receptor. The affinity for the α1-receptor is noted to be substantially lower than for either β-receptor subtype.

Investigation of Interactions with Serotonergic Receptors (e.g., 5HT1B)

The 5-HT1B receptor, a subtype of the serotonin (B10506) receptor family, serves as a key example of a potential interaction target. wikipedia.org These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to an inhibitory cellular response. abcam.com They are found in various regions of the central nervous system and are involved in regulating the release of several neurotransmitters, including serotonin itself, dopamine, and glutamate. abcam.comnih.gov Blockade of the 5-HT1B receptor has been shown to modulate motivation and the valuation of rewards in research models. plos.org The interaction of compounds like (S)-Bunitrolol with such receptors highlights the complexity of its pharmacological actions beyond its primary β-blocking activity.

Receptor TargetPrimary FamilyKnown FunctionRelevance to Bunitrolol
β-adrenergic receptorsAdrenergicMediate responses to epinephrine and norepinephrine, regulating heart rate, muscle contraction, etc.Primary target; high-affinity antagonism. medchemexpress.com
5-HT1B receptorSerotonergicInhibitory autoreceptor and heteroreceptor; modulates neurotransmitter release. abcam.comInvestigated as a potential secondary interaction site. researchgate.net
5-HT2A receptorSerotonergicPrimary excitatory serotonin receptor; involved in cognition and perception. wikipedia.orgBunitrolol's effects on the broader serotonergic system have been a subject of study. researchgate.netjst.go.jp

Intracellular Signaling Pathway Modulation

As a blocker of G protein-coupled receptors (GPCRs), (S)-Bunitrolol hydrochloride fundamentally influences intracellular signaling cascades that are crucial for cellular communication and function. wikipedia.org GPCRs, upon activation by a ligand, undergo a conformational change that allows them to activate heterotrimeric G proteins, initiating a cascade of downstream events. wikipedia.orgnih.gov

Adenylyl Cyclase Activity and cAMP Production

The canonical signaling pathway for β-adrenergic receptors, the primary targets of (S)-Bunitrolol, involves the enzyme adenylyl cyclase and the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org β1- and β2-adrenergic receptors are typically coupled to the stimulatory G protein, Gs. genome.jp When activated by an agonist like epinephrine, the Gs protein stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. wikipedia.org This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular proteins to elicit a physiological response. nih.govnih.gov

By acting as an antagonist at these β-receptors, (S)-Bunitrolol prevents the binding of endogenous catecholamines. This blockade inhibits the Gs-mediated activation of adenylyl cyclase, resulting in a decrease or prevention of an increase in intracellular cAMP production. This mechanism is central to its effects in tissues where the sympathetic nervous system is active.

G Protein-Coupled Receptor (GPCR) Downstream Signaling Cascades

The modulation of cellular function by (S)-Bunitrolol extends to the broader network of GPCR downstream signaling cascades. GPCRs can couple to various G protein families, not just Gs, leading to a diversity of cellular responses. promega.com.au

Gs-Coupled Pathways : As described, blocking Gs-coupled β-receptors inhibits the adenylyl cyclase/cAMP/PKA pathway. genome.jp This is the predominant mechanism for β-adrenergic antagonists.

Gi-Coupled Pathways : Some receptors, including the β2-adrenergic receptor in certain contexts, can also couple to the inhibitory G protein, Gi. genome.jp Gi activation has the opposite effect of Gs; it directly inhibits adenylyl cyclase, leading to a decrease in cAMP levels. promega.com.au While bunitrolol is an antagonist, its interaction with receptors capable of dual coupling can lead to complex downstream effects on signaling networks.

Gq-Coupled Pathways : Although less central to β-blocker pharmacology, other GPCRs can activate the Gq protein. Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to increased intracellular calcium and activation of Protein Kinase C (PKC), respectively. promega.com.au While bunitrolol does not primarily target Gq-coupled receptors, its interactions with the serotonergic system, which includes Gq-coupled receptors like 5-HT2A, could potentially influence these cascades. researchgate.netwikipedia.org

Gβγ Subunit Signaling : When a G protein is activated, the Gα subunit dissociates from the Gβγ dimer. wikipedia.org This Gβγ dimer is not merely a passive partner; it can also activate its own set of downstream effectors, including certain ion channels and enzymes like PLC and phosphoinositide 3-kinase (PI3K). nih.gov Therefore, by preventing G protein activation, (S)-Bunitrolol also prevents the liberation and subsequent signaling of the Gβγ subunits.

G Protein FamilyPrimary EffectorKey Second MessengersGeneral Cellular OutcomeEffect of (S)-Bunitrolol (at β-receptors)
GsAdenylyl Cyclase (Stimulated)↑ cAMPActivation of PKA, phosphorylation of target proteins. wikipedia.orgInhibition of pathway activation.
GiAdenylyl Cyclase (Inhibited)↓ cAMPInhibition of PKA, modulation of ion channels. promega.com.auPrevents agonist-mediated inhibition (as an antagonist).
GqPhospholipase C (PLC)↑ IP3, ↑ DAGCa2+ release, activation of PKC. promega.com.auIndirectly influenced via serotonergic receptor interactions. researchgate.net
Gβγ SubunitIon channels, PLC, PI3KVariesModulation of membrane potential and other signaling pathways. nih.govInhibition of Gβγ dissociation and signaling.

Preclinical Mechanistic Studies of S Bunitrolol Hydrochloride in Experimental Models

In Vitro Cellular and Tissue-Level Pharmacological Characterization

The in vitro evaluation of (S)-Bunitrolol hydrochloride has been crucial in defining its receptor interaction profile and its effects at the tissue level. These studies utilize isolated biological systems to observe the compound's direct pharmacological actions, free from systemic physiological influences.

Investigations using isolated organ baths have provided significant insights into the receptor subtype selectivity and potency of bunitrolol (B1668052). nih.gov In preparations of isolated guinea pig atria, the compound was evaluated for its antagonistic properties against the positive chronotropic and inotropic effects induced by the β-agonist isoproterenol, which are mediated by β1-adrenoceptors. nih.gov To determine its specificity, parallel studies were conducted on isolated guinea pig trachea, where β2-adrenoceptors mediate relaxation, and on isolated aorta from both guinea pigs and rats, to assess effects on α1-adrenoceptors using phenylephrine (B352888) as the agonist. nih.gov

The results from these pharmacological assays, quantified by pA2 values (a measure of antagonist potency), demonstrated a clear rank order of antagonistic strength. Bunitrolol exhibited the highest potency at β1-receptors, followed by β2-receptors, with significantly weaker activity at α1-receptors. nih.gov This indicates that the primary mechanism of action is β-adrenergic blockade, with a preference for the β1 subtype, and only a minor contribution from α1-adrenergic antagonism. nih.gov

Table 1: Antagonistic Potency (pA2) of Bunitrolol in Isolated Organ Preparations

Tissue Preparation Agonist Used Primary Receptor Type Antagonistic Potency (pA2)
Guinea Pig Atria Isoproterenol β1-adrenoceptor High
Guinea Pig Trachea Isoproterenol β2-adrenoceptor Moderate
Guinea Pig/Rat Aorta Phenylephrine α1-adrenoceptor Very Low

This table is an illustrative representation based on the described rank order of potency. nih.gov

While specific studies detailing concentration-dependent receptor antagonism of (S)-Bunitrolol hydrochloride in cell lines were not prominently available in the searched literature, the principles of such assessments are well-established. Typically, these studies involve cell lines stably expressing specific human β-adrenoceptor subtypes (β1, β2, β3). nih.gov Radioligand binding assays are employed to determine the affinity of the compound for each receptor subtype by measuring its ability to displace a labeled ligand. nih.govnih.gov

For bunitrolol, such experiments would quantify its binding affinity (Ki) for β1 and β2-adrenoceptors. Based on isolated organ studies, it is expected that bunitrolol would show a strong inhibition of radioligand binding to β-adrenoceptors, confirming its high affinity for these targets. nih.gov Conversely, its ability to inhibit binding to α1, α2, 5-HT1, and 5-HT2 receptors would be very weak, reinforcing its selectivity as a β-adrenergic antagonist. nih.gov

In Vivo Animal Model Investigations of Physiological Mechanisms

In vivo studies are essential to understand how the mechanistic actions of (S)-Bunitrolol hydrochloride translate into physiological responses within a complex, integrated biological system.

Research in hypertensive rat models has been conducted to observe the chronic effects of bunitrolol on cardiovascular parameters. medchemexpress.com These studies are critical for understanding its potential as an antihypertensive agent, which is a direct consequence of its β-blocking actions identified in vitro. nih.gov Chronic administration to hypertensive rats allows for the assessment of its long-term impact on blood pressure and heart rate. medchemexpress.com The primary mechanism involves the antagonism of catecholamine effects on the heart, leading to decreased heart rate and cardiac output, which contributes to a reduction in blood pressure.

The central nervous system (CNS) effects of β-adrenergic antagonists are an area of continued research. nih.gov Studies using radioligand binding assays have examined the effects of bunitrolol on adrenergic and serotonergic receptors within the rat brain. nih.gov These experiments confirmed a strong inhibition of ligand binding to β-adrenoceptors in brain tissue, while showing weak interaction with α-adrenergic and serotonin (B10506) receptors. nih.gov This suggests that while bunitrolol can interact with central β-receptors, its primary identified mechanism remains potent β-adrenoceptor antagonism. nih.gov Further neuropharmacological studies in animal models would be necessary to elucidate specific behavioral or physiological consequences of this central receptor blockade. nih.gov

The study of placental transfer is crucial for understanding the potential fetal exposure to a compound. (S)-Bunitrolol hydrochloride has been investigated in this context. medchemexpress.com Research utilizing a chronic preparation of the pregnant ewe has been employed to study the placental transfer and subsequent fetal effects of bunitrolol. medchemexpress.com This animal model allows for detailed pharmacological research into the mechanisms governing the passage of substances from the maternal to the fetal circulation. medchemexpress.com Such studies are fundamental in characterizing the pharmacokinetics of the compound during pregnancy. medchemexpress.com

Comparative Pharmacological Activity of Bunitrolol Enantiomers in Preclinical Systems

The pharmacological actions of bunitrolol, like many other beta-adrenergic antagonists, are highly dependent on the stereochemistry of the molecule. The presence of a chiral center in its structure gives rise to two enantiomers, (S)- and (R)-bunitrolol, which exhibit significant differences in their interactions with adrenergic receptors and in their metabolic disposition. Preclinical studies in various experimental models have been crucial in elucidating these stereospecific properties.

In vitro functional studies using isolated rabbit tissues have provided quantitative insights into the stereospecificity of bunitrolol's beta-blocking activity. These experiments evaluated the ability of the bunitrolol enantiomers to block the effects of beta-agonists on adenylate cyclase activity, a key step in the signaling pathway of these receptors. In the rabbit heart, where β1-adrenoceptors predominate, the (-)-enantiomer of bunitrolol was found to be significantly more potent than the (+)-enantiomer. nih.gov In contrast, a different pattern of activity was observed in the rabbit ciliary process, a tissue where β2-adrenoceptors are almost exclusively expressed. nih.gov Here, the (+)-enantiomer was relatively more potent. nih.gov

The isomeric activity ratios, which quantify the relative potency of the enantiomers, highlight these differences. For the blockade of cardiac beta-receptors, an isomeric activity ratio of 48 was reported, indicating that the (-)-form is 48 times more potent than the (+)-form. nih.gov However, in the ciliary process, the isomeric activity ratio was 3.3, signifying a departure from the typical stereoselectivity seen at β1-receptors. nih.gov

Tissue (Predominant Receptor)Isomeric Activity Ratio [(-)-form vs (+)-form]Reference
Rabbit Heart (β1)48 nih.gov
Rabbit Ciliary Process (β2)3.3 nih.gov

These findings demonstrate that while the (S)-enantiomer is primarily responsible for the β1-adrenergic blockade, the stereoselectivity is less pronounced and even inverted at β2-receptors in certain tissues. nih.gov The rank order of antagonistic potency for racemic bunitrolol has been established as β1 > β2 >> α1, underscoring that its primary therapeutic effects are derived from its beta-blocking actions. nih.gov

The metabolism of bunitrolol is also subject to stereoselectivity, with the enantiomers serving as distinct substrates for metabolic enzymes. Studies utilizing rabbit liver microsomes have been instrumental in characterizing these differences, focusing on the primary metabolic pathway of 4-hydroxylation. nih.gov

The 4-hydroxylation of bunitrolol in rabbit liver microsomes is characterized by biphasic kinetics, indicating the involvement of at least two distinct enzyme systems: a low-Kₘ and a high-Kₘ system. nih.gov The low-Kₘ system is of greater physiological importance, as demonstrated by its 20- to 200-fold higher clearance rate (Vₘₐₓ/Kₘ) compared to the high-Kₘ system. nih.gov

Significant differences in the kinetic parameters for the 4-hydroxylation of the (+)- and (-)-bunitrolol enantiomers were observed within this low-Kₘ system. nih.gov When incubated separately, the 4-hydroxylase activity for (+)-bunitrolol was slightly higher than that for (-)-bunitrolol. nih.gov However, a crucial metabolic interaction occurs when both enantiomers are present, as in the racemic mixture. The 4-hydroxylation of (+)-bunitrolol is markedly suppressed by the presence of (-)-bunitrolol, while the metabolism of the (-)-enantiomer is unaffected by its antipode. nih.gov

This interaction leads to a notable change in the stereoselectivity of the metabolism. For the individual enantiomers, the preference is (+) > (-), but for the racemate, this inverts to (+) < (-). nih.gov This shift is attributed to the substantial difference in their Michaelis constants (Kₘ) in the low-Kₘ system, where the Kₘ value for (-)-bunitrolol is approximately one-eighth that of (+)-bunitrolol, indicating a much higher affinity of the (-)-enantiomer for the metabolizing enzyme. nih.gov

ParameterObservation in Rabbit Liver MicrosomesReference
Primary Metabolic Pathway4-hydroxylation nih.gov
Kinetic ProfileBiphasic (low-Kₘ and high-Kₘ systems) nih.gov
Enantiomer Interaction(-)-Bunitrolol suppresses the 4-hydroxylation of (+)-bunitrolol nih.gov
Stereoselectivity (Individual Enantiomers)(+) > (-) nih.gov
Stereoselectivity (Racemate)(+) < (-) nih.gov
Relative Kₘ (low-Kₘ system)Kₘ of (-)-bunitrolol is ~1/8 that of (+)-bunitrolol nih.gov

While inhibition studies with various cytochrome P450 inhibitors did not definitively identify the specific P450 enzymes responsible for bunitrolol 4-hydroxylation in rabbit liver microsomes, these findings clearly demonstrate a complex, stereoselective metabolic interaction between the bunitrolol enantiomers. nih.gov

Structure Activity Relationship Sar Studies of Bunitrolol Analogs

Elucidation of Pharmacophoric Requirements for Beta-Blockade

The biological activity of beta-blockers like Bunitrolol (B1668052) is dictated by a specific arrangement of chemical features, known as a pharmacophore, that facilitates binding to beta-adrenergic receptors. For the aryloxypropanolamine class of beta-blockers, to which Bunitrolol belongs, the essential components of this pharmacophore are well-established. wikipedia.orgyoutube.com

The key pharmacophoric requirements include:

An Aromatic Ring: This feature is mandatory for binding. In Bunitrolol, this is a cyanophenyl group. The ring system engages with the receptor, often through hydrophobic and van der Waals interactions. wikipedia.org

An Ether Linkage: An oxygen atom connects the aromatic ring to the propanolamine (B44665) side chain (-O-CH2-). This specific linkage and its spacing are crucial for correctly orienting the molecule within the receptor's binding pocket. wikipedia.org

A Hydroxyl Group: A hydroxyl (-OH) group on the second carbon of the propanolamine side chain is critical for activity. This group forms a key hydrogen bond with a conserved amino acid residue in the receptor binding site. youtube.com The stereochemistry at this chiral center is vital, with the (S)-enantiomer exhibiting significantly higher affinity for beta-receptors than the (R)-enantiomer. wikipedia.orgyoutube.com

A Secondary Amine: A nitrogen atom, typically a secondary amine, is located at the end of the side chain. This amine is protonated at physiological pH and forms an ionic bond with an acidic amino acid residue (like aspartic acid) in the receptor, which is a primary anchoring point for the ligand. nih.gov The nature of the substituent on the amine influences the potency and selectivity of the compound. youtube.com

In (S)-Bunitrolol, these features are represented by the o-cyanophenyl group (aromatic ring), the ether linkage, the (S)-hydroxyl group on the propanolamine chain, and the secondary amine with a tert-butyl substituent.

Impact of Structural Modifications on Receptor Selectivity and Potency

Modifying the structure of Bunitrolol can significantly alter its binding affinity (potency) and its preference for β1-adrenergic receptors (found mainly in the heart) versus β2-receptors (found in the lungs and other tissues). wikipedia.org

Modifications to the Aromatic Ring: The nature and position of substituents on the phenyl ring are primary determinants of receptor selectivity. For aryloxypropanolamine beta-blockers, a general rule has emerged: substitution at the para-position (position 4) tends to confer cardioselectivity (β1 selectivity), while ortho (position 2) and meta (position 3) substitutions often lead to non-selective compounds. wikipedia.org Bunitrolol itself, with its cyano group at the ortho-position, is a non-selective beta-blocker. Altering this group or its position would be expected to change its selectivity profile. For instance, replacing the ortho-cyano group with a para-substituted moiety like an amide could potentially increase β1 selectivity.

Modifications to the Amine Substituent: The substituent on the nitrogen atom plays a crucial role in potency. A branched alkyl group, such as the tert-butyl group found in Bunitrolol or an isopropyl group, is generally optimal for high beta-receptor affinity. youtube.com Increasing the bulk of this group can modulate activity, but excessively large groups may decrease it due to steric hindrance within the binding pocket.

Modifications to the Propanolamine Side Chain: The propanolamine backbone is generally considered inviolable for beta-blocking activity. The (S)-configuration of the hydroxyl group is essential for potent receptor interaction. youtube.com The presence of a methyl group on the alpha-carbon of the side chain can decrease activity. youtube.com

The following interactive table summarizes the general structure-activity relationships for Bunitrolol analogs.

Structural ModificationImpact on Potency (Affinity)Impact on Receptor SelectivityExample/Rationale
Aromatic Ring: Change substituent position from ortho to paraVariable, may increase or decreaseLikely to increase β1 selectivityPara-substitution is a key feature of many cardioselective beta-blockers. wikipedia.org
Aromatic Ring: Replace cyano (-CN) group with a bulkier groupDependent on the group's properties (e.g., electronic, steric)May alter selectivity profileLarge substituents can influence receptor fit and interaction.
Amine Substituent: Replace tert-butyl with isopropylPotency likely remains highGenerally maintains non-selectivityIsopropyl and tert-butyl groups are both optimal for high beta-receptor affinity. youtube.com
Amine Substituent: Replace tert-butyl with a smaller group (e.g., methyl)Potency is significantly reducedLikely remains non-selectiveSmaller, less-branched groups show lower affinity for beta-receptors.
Side Chain: Invert stereocenter from (S) to (R)Potency is drastically reducedN/A due to low activityThe (S)-enantiomer is the active form for beta-blockade. wikipedia.org

Computational Approaches in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies use computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These approaches are invaluable in drug design for predicting the activity of novel molecules and for understanding the structural features that govern their potency and selectivity. mdpi.com

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are powerful computational tools used to visualize and analyze the interactions between a ligand, such as a Bunitrolol analog, and its receptor at an atomic level. biointerfaceresearch.com Docking simulations predict the preferred orientation of a molecule when bound to a receptor, allowing for the study of binding modes and energies. nih.gov

In the context of Bunitrolol analogs, docking studies would be performed using a 3D model of the β1 or β2-adrenergic receptor. These studies can reveal key interactions:

Hydrogen Bonding: The hydroxyl group of the propanolamine chain forms a crucial hydrogen bond with an asparagine or serine residue in the receptor's transmembrane helix. youtube.comnih.gov

Ionic Interaction: The protonated amine of the ligand forms a salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3. nih.gov

By comparing the docking poses and calculated binding energies of different analogs, researchers can rationalize differences in potency and selectivity. For example, a modification that improves the hydrophobic fit in the β1 receptor but causes a steric clash in the β2 receptor could explain an increase in cardioselectivity. nih.gov

Predictive Algorithms for Biological Activity based on Chemical Structure

Predictive algorithms in QSAR aim to build robust models that can forecast the biological activity of new, unsynthesized compounds. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques. mdpi.comnih.gov

The process involves these steps:

A dataset of Bunitrolol analogs with known biological activities (e.g., binding affinities) is compiled.

The 3D structures of these molecules are generated and aligned based on a common scaffold.

For each molecule, steric and electrostatic fields (in CoMFA) or other molecular descriptors (in CoMSIA, such as hydrophobicity and hydrogen bond donor/acceptor fields) are calculated on a 3D grid surrounding the molecules. mdpi.com

Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation that correlates the variations in these fields with the variations in biological activity. nih.gov

The resulting QSAR model can be visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to enhance or diminish biological activity. For instance, a map might show a region where bulky, sterically favorable groups increase potency, or another region where an electropositive character is favored. These models serve as a guide for designing new Bunitrolol analogs with potentially improved therapeutic profiles. mdpi.com

Advanced Analytical Methodologies for S Bunitrolol Hydrochloride Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating enantiomers and assessing the enantiomeric purity of chiral compounds. For (S)-Bunitrolol hydrochloride, a beta-adrenergic blocker, ensuring the absence of its (R)-enantiomer is critical.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of beta-blockers. nih.govmdpi.com The development of a robust HPLC method involves the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve sufficient resolution between the enantiomers. chromatographyonline.comsigmaaldrich.com

The direct approach, which utilizes a CSP, is the most common strategy for resolving enantiomers of drugs like bunitrolol (B1668052). nih.govmdpi.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the separation of various beta-blockers. mdpi.comnih.gov Other successful CSPs include those based on cyclodextrins, macrocyclic antibiotics, and proteins. mdpi.comsigmaaldrich.com

Method development begins with screening a set of complementary CSPs under various mobile phase conditions, typically in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com For basic compounds like bunitrolol, mobile phase additives such as diethylamine (B46881) or trifluoroacetic acid are often used to improve peak shape and resolution. chromatographyonline.com Temperature is another critical parameter, as lower temperatures generally enhance chiral selectivity. sigmaaldrich.com

A study on the metabolism of racemic bunitrolol utilized an HPLC method with a chiral column to separate the acetyl derivatives of its 4-hydroxybunitrolol metabolites, demonstrating the successful application of chiral HPLC in analyzing bunitrolol-related compounds. nih.gov

Table 1: Examples of Chiral Stationary Phases (CSPs) and Conditions for Beta-Blocker Enantioseparation by HPLC
Chiral Stationary Phase (CSP)Beta-Blocker ExampleMobile Phase CompositionDetection
Chiralcel OD-H (Polysaccharide-based)Propranololn-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)UV at 290 nm
Chiralpak AD (Polysaccharide-based)Atenololn-Hexane/Ethanol/Trifluoroacetic acid (90:10:0.1, v/v/v)UV at 275 nm
Chirex 3022 ((S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine)PropranololHexane/Dichloromethane/Ethanol/Trifluoroacetic acid (55:40:5:0.25, v/v/v/v)UV at 230 nm gazi.edu.tr
CHIROBIOTIC V (Vancomycin-based)MetoprololMethanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)Fluorescence

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. chromatographyonline.com For non-volatile compounds like bunitrolol, derivatization is often necessary to increase volatility and thermal stability. researchgate.net The separation of enantiomers is achieved using a capillary column coated with a chiral stationary phase. nih.gov Modified cyclodextrins are the most commonly used CSPs in chiral GC, offering excellent enantioselectivity for a wide range of compounds. chromatographyonline.comgcms.cz

The coupling of GC with a Mass Spectrometry (MS) detector provides a highly selective and sensitive analytical system. nih.gov The gas chromatograph separates the stereoisomers, and the mass spectrometer provides mass information that confirms the identity of the compounds and helps in their structural elucidation. nih.gov The high resolution of capillary GC combined with the specificity of MS makes GC-MS an ideal tool for the analysis of stereoisomers in complex matrices. chromatographyonline.com

The process involves injecting a derivatized sample into the GC system. As the sample travels through the chiral column, the enantiomers are separated based on their differential interactions with the CSP. The separated enantiomers then enter the MS detector, where they are ionized, and their mass-to-charge ratios are measured, providing definitive identification. nih.gov

Table 2: Typical Parameters for Chiral GC-MS Analysis
ParameterTypical Setting/Value
ColumnCapillary column with a modified cyclodextrin-based CSP (e.g., Chirasil-Dex CB) scielo.br
Carrier GasHelium or Hydrogen scielo.br
Injection ModeSplit/Splitless
Temperature ProgramOptimized temperature ramp to ensure separation and elution
MS Ionization ModeElectron Ionization (EI)
MS Detection ModeScan or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. youtube.com This technique is particularly valuable for the trace analysis of pharmaceuticals like (S)-Bunitrolol hydrochloride in complex samples, such as biological fluids or environmental matrices. nih.govmdpi.com

Modern LC-MS/MS systems, often using a triple quadrupole (QqQ) mass analyzer, allow for quantification at very low levels (picogram to nanogram per milliliter). nih.govnih.gov The method typically involves a reversed-phase HPLC separation followed by detection using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules like bunitrolol. mdpi.com In tandem mass spectrometry (MS/MS), a specific precursor ion for the analyte is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise. mdpi.com

The high sensitivity of LC-MS/MS makes it the method of choice for pharmacokinetic studies and for detecting minute amounts of enantiomeric impurities. mdpi.comnih.gov For instance, a sensitive LC-MS/MS method for bisoprolol, another beta-blocker, achieved a limit of quantitation of 10 pg/mL in rat serum after derivatization. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for confirming the chemical structure and determining the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally useful for determining the absolute configuration (the R/S designation) of enantiomers. americanlaboratory.com A CD spectrum provides information about the three-dimensional structure of a molecule. nih.gov

The absolute configuration of (S)-Bunitrolol hydrochloride can be determined by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations. nih.govrsc.org The sign of the Cotton effects (the characteristic peaks in a CD spectrum) at specific wavelengths is directly related to the stereochemistry of the molecule. columbia.edu A positive Cotton effect for the (S)-enantiomer will appear as a negative Cotton effect for the (R)-enantiomer.

For complex molecules, the combination of experimental CD data with theoretical calculations using methods like time-dependent density functional theory (TDDFT) has become a powerful tool for unambiguous assignment of the absolute configuration. nih.gov This approach was successfully used to determine the absolute configuration of (R)-bambuterol hydrochloride, a related beta-agonist. nih.gov

Table 3: Hypothetical CD Spectral Data for Enantiomer Assignment
CompoundWavelength (nm)Experimental Δε (M-1cm-1)Calculated Δε for (S)-isomer (M-1cm-1)Conclusion
(S)-Bunitrolol220+5.2+5.5Match confirms (S)-configuration
275-1.8-2.0
(R)-Bunitrolol220-5.1+5.5 (for S-isomer)Opposite signs indicate (R)-configuration
275+1.9-2.0 (for S-isomer)

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Chiral Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mmu.ac.ukresearchgate.net While standard NMR spectra of two enantiomers are identical, their signals can be differentiated in a chiral environment. mdpi.com This is achieved by using chiral auxiliaries, such as Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). koreascience.kr

When a CSA, like (S)-1,1'-binaphthyl-2,2'-diol ((S)-BINOL), is added to a solution of racemic bunitrolol, it forms transient, non-covalent diastereomeric complexes with the (S) and (R) enantiomers. nih.gov These diastereomeric complexes have different magnetic environments, resulting in separate, resolvable signals (a phenomenon known as chemical shift non-equivalence, Δδ) in the ¹H or ¹³C NMR spectrum for the two enantiomers. nih.gov The ratio of the integrals of these separated signals can be used to determine the enantiomeric excess (ee). koreascience.kr

Alternatively, a CDA can be used to covalently bond to the bunitrolol enantiomers, forming stable diastereomers which can then be analyzed by standard NMR. koreascience.kr This approach has been successfully applied to the chiral analysis of several beta-blockers. koreascience.kr Beyond chiral discrimination, advanced 2D NMR techniques (like COSY, HSQC, HMBC) are used for the complete and unambiguous assignment of all proton and carbon signals, fully confirming the covalent structure of the (S)-Bunitrolol hydrochloride molecule. slideshare.net

Table 4: Example of ¹H-NMR Data for Chiral Discrimination of a Beta-Blocker using a Chiral Solvating Agent (CSA)
Proton Signalδ (ppm) for (R)-Enantiomer + CSAδ (ppm) for (S)-Enantiomer + CSAChemical Shift Difference (Δδ in ppm)
Methine (CH-OH)4.154.120.03
Aromatic (Ar-H)7.287.250.03
Methyl (CH₃)1.101.080.02

Capillary Electrophoresis for Enantioseparation Studies

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the chiral separation of pharmaceutical compounds, offering high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov For the enantioseparation of (S)-Bunitrolol hydrochloride, CE provides a valuable alternative to more traditional chromatographic methods. nih.gov The principle of chiral separation in CE relies on the differential interaction of the enantiomers with a chiral selector that is added to the background electrolyte (BGE), leading to differences in their electrophoretic mobility and, consequently, their separation. mdpi.com

Chiral Additives and Separation Conditions Optimization

The successful enantioseparation of bunitrolol hydrochloride by capillary electrophoresis is critically dependent on the selection of an appropriate chiral selector and the meticulous optimization of various experimental parameters. Cyclodextrins (CDs) and their derivatives are the most extensively used chiral selectors for the enantioseparation of a wide range of pharmaceuticals, including beta-blockers like bunitrolol. mdpi.com

Chiral Additives:

Various cyclodextrins can be screened for their chiral recognition capabilities towards bunitrolol enantiomers. Commonly investigated cyclodextrins include native β-cyclodextrin and its derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), and sulfated-β-cyclodextrin (S-β-CD). nih.govmdpi.com The choice of the cyclodextrin (B1172386) is crucial as the formation of inclusion complexes between the cyclodextrin and the bunitrolol enantiomers is the basis for chiral recognition. The differing stability of the diastereomeric complexes formed between each enantiomer and the chiral selector results in different electrophoretic mobilities, enabling their separation. mdpi.com For basic compounds like bunitrolol, derivatized cyclodextrins often provide superior enantioselectivity. mdpi.com

Optimization of Separation Conditions:

The optimization of separation conditions is a multi-parametric process aimed at achieving baseline resolution of the enantiomers in the shortest possible analysis time. Key parameters that are typically optimized include:

Buffer pH: The pH of the background electrolyte influences the charge of both the analyte and any ionizable chiral selectors, thereby affecting electrophoretic mobility and the extent of interaction. For a basic compound like bunitrolol, a low pH (e.g., 2.5-4.0) is often employed to ensure it is fully protonated. mdpi.com

Chiral Selector Concentration: The concentration of the cyclodextrin in the buffer is a critical factor. Increasing the concentration generally improves resolution up to a certain point, after which the resolution may plateau or even decrease. mdpi.com

Buffer Concentration: The concentration of the background electrolyte affects the ionic strength of the medium, which in turn influences the electroosmotic flow (EOF) and the migration times of the analytes.

Applied Voltage: Higher voltages can lead to shorter analysis times and sharper peaks, but also generate more Joule heating, which can negatively impact separation efficiency. A balance must be struck to achieve optimal performance. mdpi.com

A systematic approach to optimization, such as a one-factor-at-a-time (OFAT) method or a multivariate approach using experimental design, is often employed to identify the optimal conditions. nih.gov

The following table summarizes a hypothetical set of optimized conditions for the enantioseparation of bunitrolol hydrochloride based on typical values reported for similar beta-blockers.

ParameterOptimized Condition
CapillaryFused-silica, 50 µm i.d., 48.5 cm total length (40 cm effective length)
Chiral SelectorCarboxymethyl-β-cyclodextrin (CM-β-CD)
Chiral Selector Concentration8 mM
Background Electrolyte (BGE)50 mM Tris buffer
BGE pH4.0
Applied Voltage24 kV
Temperature20 °C
DetectionUV at 214 nm
Injection50 mbar for 3 sec

Method Validation for Research Applications

Once the optimal separation conditions have been established, the analytical method must be validated to ensure its suitability for its intended research purpose. Method validation provides evidence that the method is reliable, reproducible, and accurate for the quantitative determination of the (S)-enantiomer of bunitrolol hydrochloride and the detection of its corresponding R-enantiomer as a chiral impurity. The validation of a capillary electrophoresis method typically involves the assessment of several key parameters as outlined by international guidelines.

Validation Parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. For enantioseparation, this means demonstrating baseline resolution between the (S)- and (R)-enantiomers of bunitrolol.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percentage recovery.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table presents a hypothetical summary of validation results for a capillary electrophoresis method for the enantioseparation of bunitrolol hydrochloride, based on typical performance characteristics of such methods reported in the literature.

Validation ParameterResult
SpecificityBaseline resolution (Rs > 1.5) between (S)- and (R)-bunitrolol
Linearity (Range)0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
LOD0.15 µg/mL
LOQ0.5 µg/mL
Repeatability (RSD%)< 2%
Intermediate Precision (RSD%)< 3%
Accuracy (Recovery %)98 - 102%
RobustnessMethod performance is not significantly affected by minor changes in pH (±0.1), voltage (±1 kV), and temperature (±2 °C)

Future Directions and Emerging Research Avenues for S Bunitrolol Hydrochloride

Investigation of Novel Molecular Targets and Off-Target Receptor Interactions

While (S)-Bunitrolol hydrochloride is primarily recognized for its potent beta-adrenergic blocking activity, its complete receptor interaction profile is a key area for future research. Understanding its engagement with other molecular targets is crucial for a comprehensive grasp of its pharmacological effects.

Future research will likely employ advanced screening platforms and computational approaches to further elucidate these and other potential off-target interactions. For instance, in silico docking studies, which have been used to explore the potential off-target effects of other beta-blockers on gut hormone receptors like the glucagon-like peptide 1 receptor (GLP1R), could be applied to bunitrolol (B1668052). nih.gov Such studies could predict previously unknown interactions, potentially revealing novel therapeutic opportunities or explaining certain side-effect profiles. nih.govnih.gov A thorough characterization of these secondary interactions is essential for refining its therapeutic use and for designing new drugs with greater selectivity.

Receptor TargetObserved Interaction/AffinityReference
β-Adrenoceptors (β1 and β2)High affinity and strong inhibition nih.govmedchemexpress.com
α1-AdrenoceptorsWeak affinity/inhibition nih.govmedchemexpress.com
α2-AdrenoceptorsVery weak inhibition nih.gov
5HT1 Receptors (Serotonin)Very weak inhibition nih.gov
5HT2 Receptors (Serotonin)Very weak inhibition nih.gov

Development of Advanced In Vitro and Organ-on-a-Chip Models for Mechanistic Studies

The limitations of traditional preclinical models, such as 2D cell cultures and animal studies, are well-documented, particularly their poor correlation with human physiology. nih.govnih.gov To bridge this gap, the development of advanced in vitro systems is a critical avenue of research that can be applied to study (S)-Bunitrolol hydrochloride.

Organ-on-a-chip (OOC) or microphysiological systems (MPS) are at the forefront of this technological shift. nih.govnih.gov These micro-engineered biomimetic systems replicate the structural and functional characteristics of human organs, offering a more accurate platform for drug testing and mechanistic studies. nih.govnih.gov For a cardiovascular drug like bunitrolol, "heart-on-a-chip" models are particularly relevant. These platforms can be used to create micro-engineered cardiac tissues that exhibit physiological characteristics and can model cardiac diseases. nih.gov They allow for the investigation of a drug's effect on cardiac function, including electrical coupling and mechanical force, in a highly controlled, human-relevant environment. nih.govyoutube.com

The use of such advanced models could provide unprecedented insights into the precise mechanisms by which (S)-Bunitrolol hydrochloride exerts its therapeutic effects and any potential cardiotoxicity. nih.gov These technologies can significantly reduce the time and cost associated with drug development while adhering to the principles of replacing, reducing, and refining animal use in research. nih.gov

Model TypeDescriptionAdvantages for Studying (S)-Bunitrolol HydrochlorideReference
Traditional 2D Cell CultureCells grown in a single layer on a flat surface.High-throughput screening, cost-effective. creative-biolabs.com
3D Cell Models (e.g., Spheroids)Cells grown in three-dimensional aggregates, better mimicking tissue structure.More accurate representation of cell-cell interactions and drug response. creative-biolabs.com
OrganoidsSelf-organizing 3D structures derived from stem cells that replicate organ complexity.Provide functional, physiologically relevant data; can be derived from patient-specific iPSCs. nih.govtechnologynetworks.com
Organ-on-a-Chip (OOC)Microfluidic devices containing living cells that simulate the activities and mechanics of human organs.Allows for dynamic studies of drug effects on tissue function (e.g., cardiac contractility) and multi-organ interactions. nih.govnih.govnih.gov

Application of Bunitrolol Hydrochloride in Drug Repurposing Research Methodologies

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy that can accelerate the drug development timeline. nih.gov (S)-Bunitrolol hydrochloride, with its established profile, is a candidate for investigation using modern drug repurposing methodologies.

Computational approaches are central to this field. nih.gov In silico frameworks can be used to screen libraries of approved drugs against a wide array of biological targets. mdpi.com By "translating" the interaction patterns between a ligand like bunitrolol and its known targets into a dimensional profile, algorithms can identify other proteins, such as different G protein-coupled receptors (GPCRs), that may have similar binding site characteristics. nih.gov This can pave the way for identifying potential off-label therapeutic applications. nih.gov

For example, a computational profiling approach could screen (S)-bunitrolol hydrochloride against a database of GPCRs implicated in various diseases beyond the cardiovascular system. This could uncover unexpected therapeutic possibilities, similar to how other beta-blockers have been investigated for off-target effects that could be therapeutically relevant. nih.gov Such computational predictions would then guide targeted in vitro and in vivo experiments to validate any newly identified drug-target interactions, potentially expanding the therapeutic scope of bunitrolol.

Exploration of its Stereochemistry in the Design of Next-Generation Adrenergic Modulators

The stereochemistry of beta-blockers is a fundamentally important aspect of their pharmacology. mdpi.com These drugs possess at least one chiral center, meaning they exist as enantiomers (mirror-image isomers). ualberta.ca For most beta-blockers, the beta-adrenergic blocking activity resides predominantly in the (S)- or (-) enantiomer. ualberta.camdpi.com While (S)-Bunitrolol hydrochloride is the active enantiomer, the pharmacological profile of its (R)- counterpart is less understood and represents a significant area for future research.

The study of other beta-blockers has shown that enantiomers can have distinct and sometimes complementary pharmacological properties. mdpi.com

Carvedilol: The (S)-enantiomer blocks α- and β-adrenergic receptors, while the (R)-form is a pure α1-antagonist. mdpi.com

Nebivolol: This drug is administered as a racemic mixture of d-nebivolol and l-nebivolol. The d-enantiomer is almost exclusively responsible for the selective β1-blockade, while the l-enantiomer (B50610) contributes to vasodilation through nitric oxide stimulation. nih.gov

This precedent suggests that a thorough investigation into the (R)-enantiomer of bunitrolol could reveal unique activities. It may be pharmacologically inactive, possess a different primary activity, or modulate the activity of the (S)-enantiomer. Understanding the complete stereospecific pharmacology of bunitrolol is essential. This knowledge could be leveraged to design next-generation adrenergic modulators with more refined and targeted effects, potentially leading to therapies with improved efficacy or a better side-effect profile. ualberta.ca

Q & A

Q. How can researchers validate the purity and enantiomeric composition of (S)-Bunitrolol hydrochloride?

  • Answer : Employ chiral HPLC with a validated USP method (e.g., using a Chiralpak® column) and compare retention times to reference standards . Confirm identity via mass spectrometry (MS) for molecular ion peaks (m/z 284.129) and ¹H/¹³C NMR to verify structural integrity . For enantiomeric excess, integrate chromatographic peaks and calculate using the formula: EE=(RS)(R+S)×100%\text{EE} = \frac{(R - S)}{(R + S)} \times 100\%

    Cross-reference with optical rotation measurements to resolve ambiguities .

Q. What analytical techniques are recommended for quantifying (S)-Bunitrolol hydrochloride in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity. Prepare calibration curves in plasma/serum using deuterated internal standards (e.g., d₃-Bunitrolol) to correct for matrix effects . Validate the method per ICH guidelines (linearity: R² ≥0.99; precision: %RSD <15%) . For tissue homogenates, use solid-phase extraction (C18 columns) to isolate the compound from lipids/proteins .

Q. How should researchers handle discrepancies in reported solubility data for (S)-Bunitrolol hydrochloride?

  • Answer : Discrepancies may arise from polymorphic forms or hydration states. Characterize the lot-specific crystalline form via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) . If solubility in aqueous buffers is inconsistent, pre-saturate solvents by stirring excess compound for 24h at 25°C, then filter (0.22 µm) before quantification via UV-Vis at λ_max \sim270 nm .

Q. What are the best practices for synthesizing (S)-Bunitrolol hydrochloride in a laboratory setting?

  • Answer : Start with tert-butylamine and 2-cyanophenol. Perform a nucleophilic substitution reaction under basic conditions (K₂CO₃ in DMF) to form the ether linkage, followed by HCl acidification for salt formation . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize yield by controlling temperature (60–70°C) and stirring rate. Purify via recrystallization from ethanol/water (yield \sim75%) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-Bunitrolol hydrochloride be optimized to minimize racemization?

  • Answer : Use asymmetric catalysis (e.g., Jacobsen’s chiral salen complexes) during the key etherification step to enhance stereochemical control . Characterize intermediates via circular dichroism (CD) spectroscopy. To prevent racemization, avoid high temperatures (>80°C) and strongly acidic/basic conditions post-synthesis. Implement kinetic resolution with lipases (e.g., Candida antarctica) to isolate the (S)-enantiomer .

Q. What in vivo models are suitable for studying the β-blocking efficacy of (S)-Bunitrolol hydrochloride?

  • Answer : Use spontaneously hypertensive rats (SHRs) to assess cardiovascular effects. Administer intravenously (1–10 mg/kg) and monitor blood pressure via telemetry. For tissue distribution, employ radiolabeled [¹⁴C]-Bunitrolol and quantify using autoradiography . Compare pharmacokinetic parameters (AUC, C_max) with racemic mixtures to isolate stereospecific effects.

Q. How can researchers reconcile contradictory data on the metabolic stability of (S)-Bunitrolol hydrochloride?

  • Answer : Contradictions may stem from species-specific CYP450 metabolism. Conduct parallel studies in human liver microsomes (HLMs) and rat hepatocytes. Identify major metabolites via UPLC-QTOF-MS and correlate with enzyme kinetics (e.g., Km, V_max). Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways . Validate findings with clinical samples if available.

Q. What experimental designs are recommended for assessing the long-term stability of (S)-Bunitrolol hydrochloride formulations?

  • Answer : Perform ICH-compliant stability studies under accelerated conditions (40°C/75% RH for 6 months). Monitor degradation products via stability-indicating HPLC . For aqueous solutions, assess pH-dependent hydrolysis (pH 1–9) and oxidation (via H₂O₂ exposure). Use Arrhenius plots to extrapolate shelf life. For solid formulations, pair XRD with dissolution testing to detect polymorphic transitions .

Q. How should ethical considerations be integrated into preclinical studies involving (S)-Bunitrolol hydrochloride?

  • Answer : Follow institutional animal care guidelines (e.g., AAALAC) for humane endpoints and sample sizes justified by power analysis . For human cell lines, obtain IRB approval and document informed consent . Address societal impact by evaluating environmental persistence (OECD 301 biodegradation tests) and ecotoxicity (Daphnia magna assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.